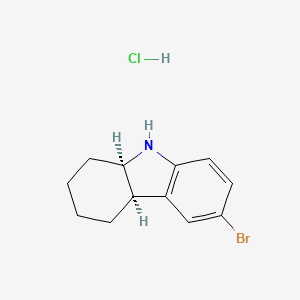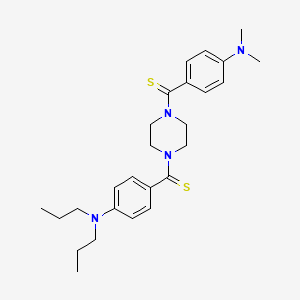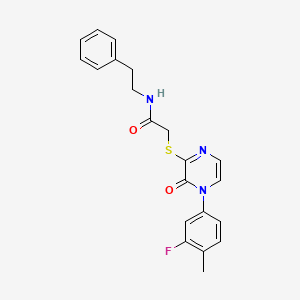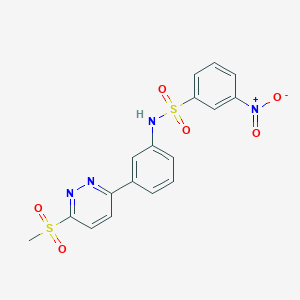
N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-3-nitrobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-3-nitrobenzenesulfonamide" is a sulfonamide derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Sulfonamides typically consist of a sulfonyl group attached to an amine, and they have been explored for their potential in cancer therapy, among other uses .
Synthesis Analysis
The synthesis of sulfonamide derivatives often involves the reaction of amines with sulfonyl chlorides. For example, the synthesis of various nitrobenzenesulfonamide derivatives has been achieved by reacting amines with 4-nitrobenzensulfonyl chloride . Similarly, N-benzyl pyridyl-containing sulfonamides have been synthesized by reacting N-benzyl tolylsulfonamide with chloromethylpyridines . The synthesis of a specific sulfonamide compound can be characterized by spectral analyses, such as NMR, to confirm the structure of the newly synthesized compounds .
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives can be elucidated using various spectroscopic techniques and crystallography. For instance, the structure of 3-Nitro-N-phenyl-4-(phenylamino)benzenesulfonamide was determined by crystallography, revealing the orientation of the N-phenyl rings with respect to the benzene ring of the phenylsulfonamide group . Density functional theory (DFT) calculations can also provide insights into the vibrational frequencies, optimized geometric parameters, and stability of the molecule .
Chemical Reactions Analysis
Sulfonamide derivatives can undergo a variety of chemical reactions. For example, nitrobenzenesulfonamides can be alkylated to give N-alkylated sulfonamides, which can be deprotected to yield secondary amines . Additionally, rearrangement reactions of sulfonamide derivatives can occur under certain conditions, leading to different products . The reactivity of these compounds can be further explored through computational studies, including molecular dynamics simulations and reactivity descriptors .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives can be influenced by their molecular structure. Poor water solubility is a common issue that can limit the pharmacological application of these compounds, necessitating the exploration of chemical modifications to improve their properties . Theoretical calculations can predict properties such as dipole moment, polarizability, and hyperpolarizability, which are important for understanding the behavior of these molecules in different environments . Thermodynamic properties can also be calculated to understand the stability and reactivity of the compounds at various temperatures .
Applications De Recherche Scientifique
Chemical Synthesis and Reactions
Sulfonylcarbamimidic azides derived from sulfonyl chlorides, including reactions with tetrazole derivatives, showcase the versatility of sulfonamide-based compounds in synthesizing novel chemical structures. This process leads to the creation of various isomers and alkylated tetrazole products, differentiated using 13C NMR spectroscopy, highlighting the compound's role in complex chemical synthesis and reactivity studies (PeetNorton et al., 1987).
Antitumor and Apoptotic Effects
Research into new sulfonamide derivatives activating p38/ERK phosphorylation in cancer cells indicates significant potential for the development of anticancer agents. These compounds, including variations of sulfonamides, have demonstrated in vitro cytotoxic activities against human cancer cell lines, promoting the expression of pro-apoptotic genes and suggesting a pathway for therapeutic application in oncology (Cumaoğlu et al., 2015).
Antibacterial and Biofilm Inhibition
Compounds synthesized with sulfonamide moieties have shown activity against bacterial biofilms, a critical factor in addressing antibiotic resistance and infection control. Studies evaluating the biofilm inhibitory action against strains such as Escherichia coli and Bacillus subtilis reveal the potential of these compounds in developing new antibacterial strategies with minimal cytotoxicity (Abbasi et al., 2020).
Enzyme Inhibition
Investigations into the enzyme inhibitory potential of sulfonamide-containing compounds have been extended to targets like α-glucosidase and acetylcholinesterase, enzymes relevant to diabetes and neurodegenerative diseases. The synthesis of derivatives displaying substantial inhibitory activity highlights the compound's utility in discovering new therapeutic agents (Abbasi et al., 2019).
Computational Chemistry and Molecular Design
Computational studies on sulfonamide molecules, such as structural characterization through X-ray diffraction and spectral analyses, provide insights into their electronic properties and interaction potentials. This research aids in the rational design of molecules with desired biological or chemical properties, expanding the applications of sulfonamide-based compounds in drug discovery and material science (Murthy et al., 2018).
Mécanisme D'action
Target of Action
The primary targets of N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-3-nitrobenzenesulfonamide are the Cell division protein ZipA and its homolog . These proteins are found in Escherichia coli (strain K12) and Shigella flexneri , respectively. They play a crucial role in bacterial cell division, making them potential targets for antibacterial drugs.
Propriétés
IUPAC Name |
N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]-3-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O6S2/c1-28(24,25)17-9-8-16(18-19-17)12-4-2-5-13(10-12)20-29(26,27)15-7-3-6-14(11-15)21(22)23/h2-11,20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYXPSOVZLMCFHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


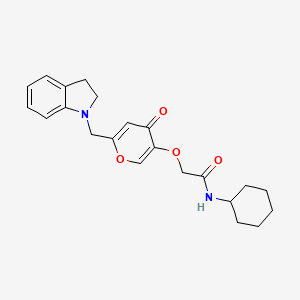
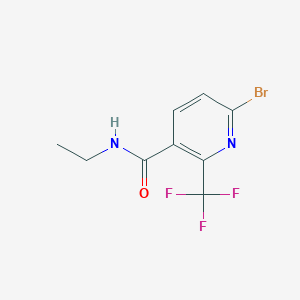
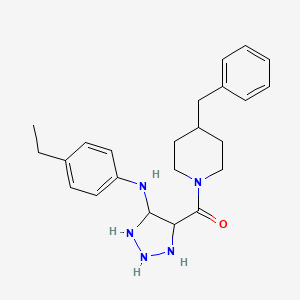
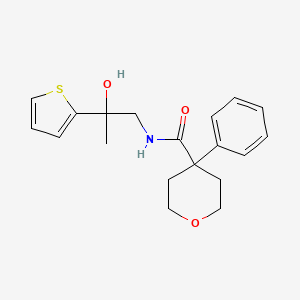
![4-isopropyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2518589.png)
![N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2518590.png)
![N-(3,4-dimethoxyphenyl)-2-((6-ethyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2518592.png)
![1,7-dimethyl-4-oxo-N-propyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2518593.png)

